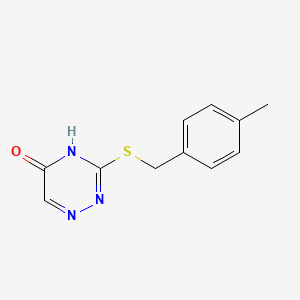
3-((4-甲基苄基)硫)-1,2,4-三嗪-5(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound features a 1,2,4-triazine ring substituted with a 4-methylbenzylthio group, which imparts unique chemical and physical properties.
科学研究应用
3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine compound. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methyl group on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of halogenated benzyl derivatives.
作用机制
The mechanism of action of 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved may include the inhibition of DNA synthesis or disruption of cellular metabolism.
相似化合物的比较
Similar Compounds
- 4-(Methylthio)benzaldehyde
- 2-(Methylthio)benzaldehyde
- 4-(Methylsulfonyl)benzaldehyde
Comparison
Compared to these similar compounds, 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is unique due to its triazine ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylbenzylthio group further enhances its properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)7-16-11-13-10(15)6-12-14-11/h2-6H,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASCMKLJIGCAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/new.no-structure.jpg)

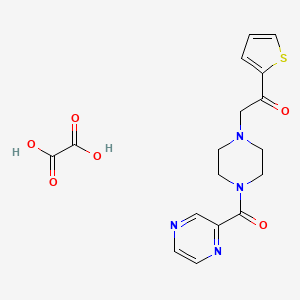
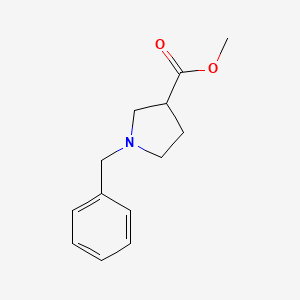
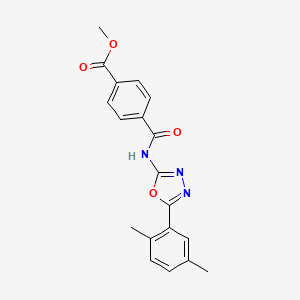

![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2597393.png)
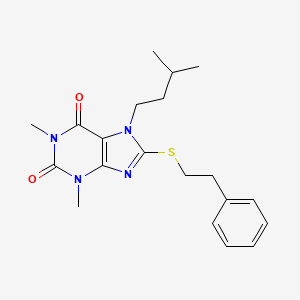
![2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione](/img/structure/B2597396.png)
![(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2597402.png)
![4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B2597403.png)
![Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate](/img/structure/B2597404.png)
![2-{[11-(Hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2597406.png)
